molecular formula C17H16ClN3S B2669456 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-64-1

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

Cat. No. B2669456
CAS RN: 852139-64-1
M. Wt: 329.85
InChI Key: OQUZKJQFJMDIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a chemical compound that has been studied for its potential use in scientific research. This compound can be synthesized using a specific method, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Thiourea derivatives, including compounds structurally similar to 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, have been extensively synthesized and characterized. Studies reveal that these compounds can be synthesized through condensation reactions and characterized using spectroscopic techniques such as IR, NMR, and X-ray diffraction. The structural analyses highlight the compounds' crystallographic properties, including space groups and bonding interactions, indicating their diverse molecular geometries and potential for further functional applications (Yusof et al., 2010).

Bioactivity and Enzyme Inhibition

Thiourea derivatives have shown promising bioactivity, including antibacterial, antifungal, and enzyme inhibitory effects. Research indicates that these compounds can serve as efficient enzyme inhibitors, particularly for enzymes like acetylcholinesterase and butyrylcholinesterase, crucial in neurological functions. Additionally, their potential as mercury sensors has been explored, leveraging their spectrofluorimetric properties for detecting toxic metals. The versatility of thiourea derivatives in bioactivity suggests a broad spectrum of applications in biomedical and environmental monitoring fields (Rahman et al., 2021).

Molecular Docking and Computational Studies

Computational studies, including molecular docking, have provided insights into the interactions between thiourea derivatives and biological molecules. These studies help in understanding the binding affinities and mechanisms of action of thiourea compounds on molecular targets, such as enzymes and DNA. The computational analyses contribute to the rational design of thiourea-based molecules with enhanced bioactivity and selectivity for specific biological targets, paving the way for their application in drug design and other therapeutic areas (Ali et al., 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiourea derivatives have been evaluated, showing significant efficacy against various bacterial and fungal strains. These activities highlight the potential of thiourea compounds in developing new antimicrobial agents to combat resistant pathogens. The structural flexibility of thiourea derivatives allows for the optimization of their antimicrobial properties through molecular modifications, offering a promising avenue for novel antimicrobial drug development (Khan et al., 2020).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(6-7-15(13)20-11)10-19-17(22)21-16-5-3-2-4-14(16)18/h2-9,20H,10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUZKJQFJMDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

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